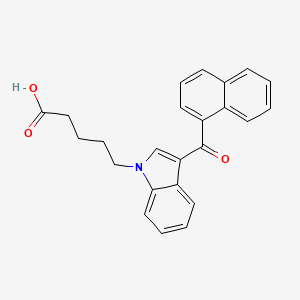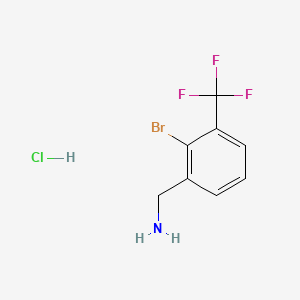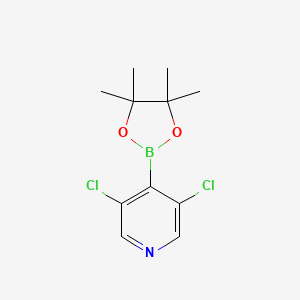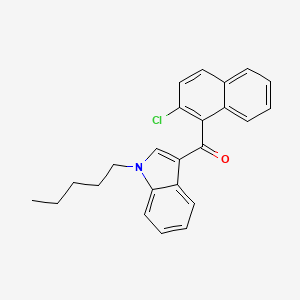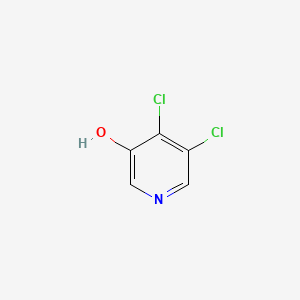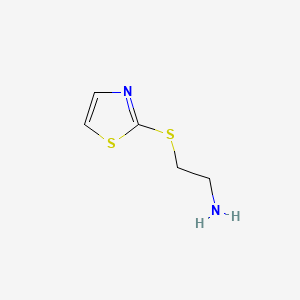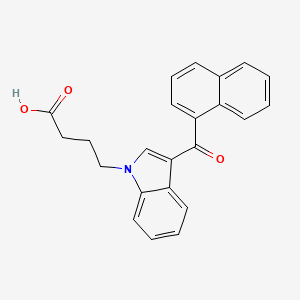
4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid
説明
Synthesis Analysis
The synthesis of related compounds often involves reactions with naphthoic acid derivatives3. For example, 3-(1-naphthoyl)acrylic acid has been reacted with different nitrogen nucleophiles under Aza-Michael reaction conditions4. However, the specific synthesis pathway for “4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid” is not clearly documented.
Molecular Structure Analysis
The molecular structure of “4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid” can be inferred from related compounds. For instance, 4-(1-Naphthyl)-4-oxobutanoic acid has a molecular formula of C14H12O32. However, the specific structure of “4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid” is not clearly documented.
Chemical Reactions Analysis
The chemical reactions involving “4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid” are not clearly documented. However, naphthoic acid derivatives are known to undergo various reactions, such as C-H activation1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid” are not clearly documented. However, related compounds like 4-(1-Naphthyl)-4-oxobutanoic acid have a molecular weight of 228.24 g/mol and certain computed properties such as XLogP3-AA of 2.32.
科学的研究の応用
Synthesis of Potent Urease Inhibitors : 4-(1H-indol-3-yl)butanoic acid, a related compound, was transformed into various molecules that were screened for their inhibitory potential against the urease enzyme. One of the synthesized compounds showed competitive inhibition of the enzyme, suggesting potential applications in drug design programs (Nazir et al., 2018).
Spectrofluorimetric Analysis in Commercial Formulations : A method for the simultaneous determination of 4-(indol-3-yl)butyric acid and α-naphthalene acetic acid in mixtures was developed. This method could be useful for quality control in commercial formulations of these compounds (Vílchez et al., 1996).
Drug Testing and Analysis : A study used ultra-high pressure liquid chromatography to detect metabolites of synthetic cannabinoids in sewage, including metabolites related to 4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid. This has implications for understanding the prevalence and distribution of these substances in communities (Reid et al., 2014).
Treatment of Idiopathic Pulmonary Fibrosis : A study discovered a nonpeptidic αvβ6 integrin inhibitor derived from 3-aryl(pyrrolidin-1-yl)butanoic acids, which showed potential as a therapeutic agent for idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Development of Monoclonal Antibodies : Monoclonal antibodies were developed against 3-(1-naphthoyl) indole derivatives, showing potential for rapid and sensitive detection of these compounds, which is crucial in forensic and pharmaceutical applications (Nakayama et al., 2016).
Microbial Biotransformation of Alkyl Branched Aromatic Alkanoic Naphthenic Acids : A study on naphthenic acids, which include compounds similar to 4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid, explored microbial degradation mechanisms. This research is important for understanding the environmental impact and biodegradation processes of these compounds (Johnson et al., 2012).
Antimicrobial Activity : Some derivatives of 4-(2-naphthyl)-thiazol-5-yl-acetic acids were synthesized and screened for antimicrobial activity, providing insights into the potential use of these compounds in developing new antimicrobial agents (Verma et al., 2003).
Chemokine Receptor Antagonists : 4-(2-arylindol-3-yl) butanoic acid derivatives were identified as active compounds acting as CXC chemokine receptor-2 (CXCR2) antagonists, suggesting therapeutic applications in treating various inflammatory diseases (Expert Opinion on Therapeutic Patents, 2003).
Safety And Hazards
The safety and hazards associated with “4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid” are not clearly documented. However, related compounds like 1-Naphthoic acid can cause skin irritation and serious eye damage5.
将来の方向性
Given the lack of information about “4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid”, future research could focus on elucidating its synthesis, structure, reactions, mechanism of action, and physical and chemical properties. Safety assessments would also be crucial.
Please note that this analysis is based on the available information and may not fully cover “4-(3-(1-Naphthoyl)-1H-indol-1-yl)butanoic acid” due to the limited data.
特性
IUPAC Name |
4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c25-22(26)13-6-14-24-15-20(18-10-3-4-12-21(18)24)23(27)19-11-5-8-16-7-1-2-9-17(16)19/h1-5,7-12,15H,6,13-14H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRYKVLRMJAKGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401016341 | |
| Record name | JWH-073 Butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JWH 073 N-butanoic acid metabolite | |
CAS RN |
1307803-52-6 | |
| Record name | JWH-073 Butanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401016341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




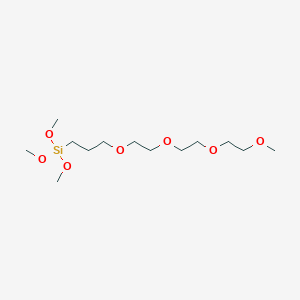
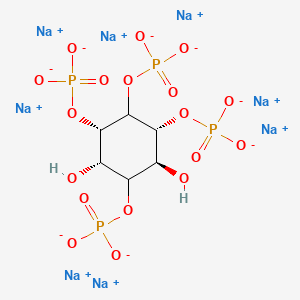
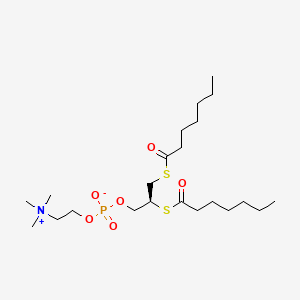
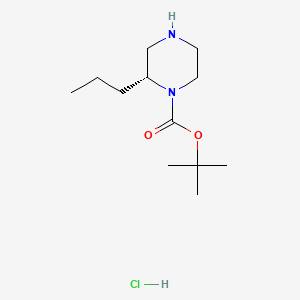
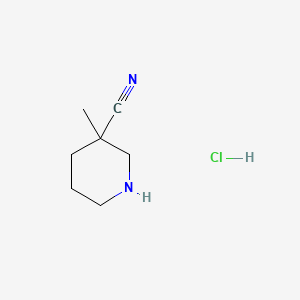
![2-Oxa-6-azatricyclo[4.3.1.0~1,3~]decane](/img/structure/B593996.png)
